6-Methyl vs. 6-Ethyl Substitution: 100- to 1,000-Fold Difference in Cellular Antitumor Potency
A direct head-to-head comparison of the classical antifolate N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (the 6-methyl analogue, compound 1) with its 6-ethyl counterpart (compound 2) revealed that the 6-ethyl substitution increases cellular antitumor potency by 2–3 orders of magnitude (100- to 1,000-fold) and broadens the spectrum of tumor cell lines inhibited in vitro . This finding establishes the 6-methyl scaffold as a critical reference point: it provides sufficient potency for target engagement studies while offering a distinct baseline for SAR exploration, making it valuable for laboratories seeking to systematically optimize alkyl substituent effects without committing to the higher-potency ethyl variant that may carry different selectivity or toxicity profiles.
| Evidence Dimension | In vitro antitumor potency (GI50) against human tumor cell lines |
|---|---|
| Target Compound Data | 6-Methyl classical analogue (compound 1): nanomolar GI50 values; dual TS/DHFR inhibition IC50 = 40 nM (TS) and 20 nM (DHFR) for the analogous 5-substituted 6-methyl series |
| Comparator Or Baseline | 6-Ethyl classical analogue (compound 2): dual TS/DHFR inhibition IC50 = 54 nM (TS) and 19 nM (DHFR); nanomolar GI50 values 100- to 1,000-fold more potent than 6-methyl analogue 1 across a broader tumor panel |
| Quantified Difference | 6-Ethyl substitution increases cellular potency by 2–3 orders of magnitude (100- to 1,000-fold) compared to 6-methyl analogue; enzyme-level IC50 values are comparable (40–54 nM for TS, 19–20 nM for DHFR), indicating that the alkyl substitution primarily affects cellular uptake, polyglutamation, or target engagement rather than intrinsic enzyme binding |
| Conditions | Human TS and DHFR enzyme inhibition assays; NCI 60-cell-line panel and additional human tumor cell line panels for GI50 determination; X-ray co-crystal structures of compounds 1 and 2 with human DHFR and NADPH confirmed folate-mode binding |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry, selecting the 6-methyl scaffold over the 6-ethyl analog provides a lower-potency starting point that allows clearer resolution of potency gains from subsequent substitutions, reducing the risk of hitting assay sensitivity ceilings prematurely.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. PMID: 19719239. View Source
- [2] Gangjee A, Qiu Y, Li W, Kisliuk RL. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. J Med Chem. 2008;51(18):5789-5797. Compound 4: IC50 = 40 nM (hTS), 20 nM (hDHFR). View Source
